Cyclic H-c[Lys-Pro-Glu]-Arg-OH Exhibits Sub-Micromolar VEGF165/NRP-1 Inhibition Superior to Monomeric and Arginine-Deficient Analogs
The cyclic peptide H-c[Lys-Pro-Glu]-Arg-OH, which incorporates the Lys-Pro-Glu sequence as its core pharmacophore, demonstrates high inhibitory potency against VEGF165 binding to Neuropilin-1 (NRP-1), with an IC50 of 0.18 μM [1]. In contrast, the dimeric analog (c[Lys-Pro-Glu]-Arg-OH)2 shows substantially reduced potency with an IC50 of 0.46 μM, representing a 2.6-fold decrease in inhibitory capacity . Furthermore, arginine alone elicits only negligible inhibition (1.1% at 100 μM) of VEGF165/NRP-1 interaction, and A7R analogs lacking the C-terminal arginine residue are markedly less efficient than their arginine-bearing counterparts [2].
| Evidence Dimension | Inhibition of VEGF165 binding to Neuropilin-1 (NRP-1) |
|---|---|
| Target Compound Data | H-c[Lys-Pro-Glu]-Arg-OH: IC50 = 0.18 μM |
| Comparator Or Baseline | Dimeric analog (c[Lys-Pro-Glu]-Arg-OH)2: IC50 = 0.46 μM; Arginine alone: 1.1% inhibition at 100 μM |
| Quantified Difference | Monomeric H-c[Lys-Pro-Glu]-Arg-OH is 2.6-fold more potent than its dimeric counterpart |
| Conditions | In vitro ELISA assay using recombinant rat NRP-1-Fc chimera and biotinylated VEGF165 on 96-well plates |
Why This Matters
This demonstrates that the monomeric cyclic H-c[Lys-Pro-Glu]-Arg-OH scaffold is the optimally potent configuration for VEGF165/NRP-1 inhibition, directly informing procurement of KPE-containing building blocks for anti-angiogenic peptidomimetic development.
- [1] Grabowska K, Puszko AK, Lipiński PFJ, et al. Structure-activity relationship study of a small cyclic peptide H-c[Lys-Pro-Glu]-Arg-OH: a potent inhibitor of Vascular Endothelial Growth Factor interaction with Neuropilin-1. Bioorg Med Chem. 2017;25(2):597-602. View Source
- [2] Structure-activity relationship study of a small cyclic peptide H-c[Lys-Pro-Glu]-Arg-OH. scite.ai. View Source
